Cas no 896300-51-9 (N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-nitrobenzamide)

N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-nitrobenzamide is a specialized organic compound featuring a pyrrolidinone core substituted with a 4-chlorophenyl group and a 4-nitrobenzamide moiety. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules. The presence of both electron-withdrawing (nitro) and electron-donating (chlorophenyl) groups enhances its reactivity, enabling diverse functionalization pathways. This compound exhibits potential utility in medicinal chemistry for developing enzyme inhibitors or receptor modulators due to its rigid scaffold and polar functional groups. Its well-defined synthetic route ensures consistent purity, making it suitable for high-precision applications in drug discovery and development.
N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-nitrobenzamide structure
896300-51-9 structure
Product Name:N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-nitrobenzamide
CAS No:896300-51-9
MF:C17H14ClN3O4
MW:359.763762950897
CID:6309015
PubChem ID:18573393
Update Time:2025-05-19

N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-nitrobenzamide
    • N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzamide
    • N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide
    • F2539-0992
    • AKOS024658520
    • 896300-51-9
    • Inchi: 1S/C17H14ClN3O4/c18-12-3-7-14(8-4-12)20-10-13(9-16(20)22)19-17(23)11-1-5-15(6-2-11)21(24)25/h1-8,13H,9-10H2,(H,19,23)
    • InChI Key: YLMWATJQHUZMPR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C(CC(C1)NC(C1C=CC(=CC=1)[N+](=O)[O-])=O)=O

Computed Properties

  • Exact Mass: 359.0672836g/mol
  • Monoisotopic Mass: 359.0672836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 95.2Ų

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Additional information on N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-nitrobenzamide

Comprehensive Overview of N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-nitrobenzamide (CAS No. 896300-51-9)

N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-nitrobenzamide, with the CAS number 896300-51-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyrrolidinone core and nitrobenzamide moiety, is frequently studied for its potential applications in drug discovery and development. Researchers are particularly interested in its structural features, which include a 4-chlorophenyl group and a 5-oxopyrrolidin-3-yl scaffold, as these elements are often associated with bioactive properties.

In recent years, the demand for N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-nitrobenzamide has increased due to its relevance in medicinal chemistry and targeted therapy research. The compound's CAS 896300-51-9 is often searched in academic databases and chemical catalogs, reflecting its importance in the scientific community. Its molecular structure, which combines a nitro group and a chlorophenyl substituent, makes it a candidate for studying enzyme inhibition and receptor modulation. This aligns with current trends in precision medicine and small-molecule drug design, where researchers seek compounds with high specificity and low toxicity.

The synthesis of N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-nitrobenzamide involves multi-step organic reactions, including amide coupling and pyrrolidinone formation. These processes are critical for ensuring the compound's purity and efficacy in experimental settings. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify its structural integrity. The compound's CAS 896300-51-9 is frequently referenced in patents and research papers, highlighting its role in advancing pharmacological innovations.

One of the key areas of interest for N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-nitrobenzamide is its potential application in neurodegenerative disease research. The pyrrolidinone scaffold is known to interact with central nervous system targets, making it a valuable tool for studying conditions like Alzheimer's and Parkinson's diseases. Additionally, the nitrobenzamide group may contribute to antioxidant or anti-inflammatory effects, which are hot topics in aging research and neuroprotection.

From an industrial perspective, CAS 896300-51-9 is often discussed in the context of high-throughput screening and lead compound optimization. Pharmaceutical companies and academic labs alike are exploring its derivatives to enhance drug bioavailability and target binding affinity. The compound's versatility also extends to cancer research, where its ability to modulate cellular pathways is under investigation. These applications align with the growing focus on personalized medicine and biomarker discovery.

In summary, N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-nitrobenzamide (CAS 896300-51-9) represents a promising compound in modern chemical and biomedical research. Its structural complexity and functional groups make it a subject of ongoing study, particularly in fields like drug development, neurobiology, and molecular pharmacology. As scientific inquiries into its mechanisms and applications continue, this compound is likely to remain a focal point for innovation in therapeutic agent design.

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